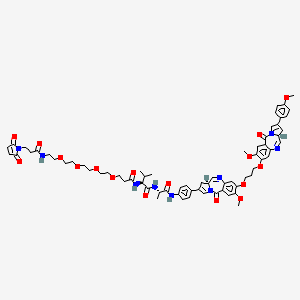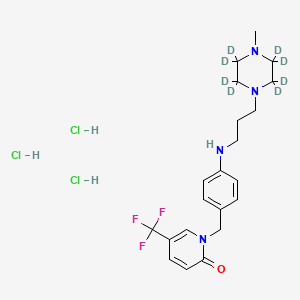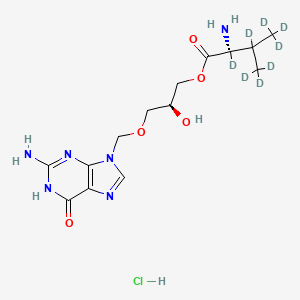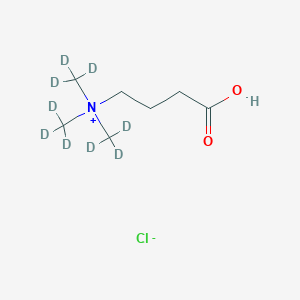
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride is a quaternary ammonium compound with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride typically involves the reaction of trimethylamine with a carboxylic acid derivative. One common method is the reaction of trimethylamine with 3-chloropropionic acid, resulting in the formation of the desired compound. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, surfactants, and fabric softeners.
Mécanisme D'action
The mechanism of action of N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group can disrupt cell membranes, leading to cell lysis and antimicrobial effects. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Carboxymethyl)-N,N,N-trimethylammonium chloride
- N-(Carboxyethyl)-N,N,N-trimethylammonium chloride
- N-(Carboxybutyl)-N,N,N-trimethylammonium chloride
Uniqueness
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride is unique due to its specific chain length and the presence of a deuterium isotope (D9), which can influence its chemical properties and interactions. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H16ClNO2 |
|---|---|
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
3-carboxypropyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; |
Clé InChI |
GNRKTORAJTTYIW-KYRNGWDOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
SMILES canonique |
C[N+](C)(C)CCCC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



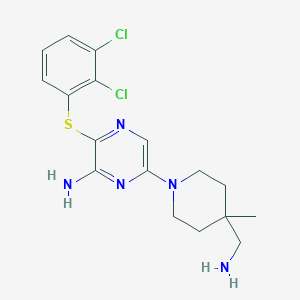

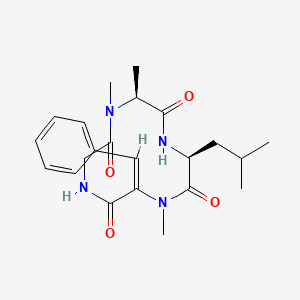

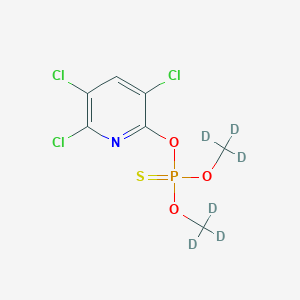

![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)


